MFCD18314433

Description

Significance and Context in Contemporary Chemical Sciences

The core structure of MFCD18314433 is built upon an indazole scaffold. Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities. nih.govlongdom.org Although indazole rings are not common in natural products, synthetically derived indazole compounds are integral to numerous pharmaceutical agents. nih.govaustinpublishinggroup.com The versatility of the indazole scaffold allows for diverse substitutions, leading to compounds with activities such as antitumor, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.ai

The presence of a urea (B33335) moiety in MFCD18314433 is also of high significance. The urea group is a key structural feature in many biologically active compounds, known for its ability to form crucial hydrogen bond networks with biological targets like protein kinases. nih.gov For instance, the urea moiety in some kinase inhibitors interacts with the hinge region of the enzyme, a critical interaction for inhibitory activity. nih.gov The combination of an indazole scaffold with a urea linker has been explored in the development of inhibitors for various protein kinases, which are important targets in cancer therapy. nih.gov

Historical Perspective of Scholarly Inquiry Pertaining to Indazole and Urea Analogs

Scholarly interest in indazole derivatives dates back many decades, with a significant increase in research from the mid-20th century onwards. researchgate.net Early studies focused on the fundamental synthesis and reactivity of the indazole ring system. Over time, the discovery of potent biological activities in indazole-containing molecules shifted the focus towards medicinal chemistry applications. austinpublishinggroup.comeurekaselect.com For example, the development of indazole-based non-steroidal anti-inflammatory drugs (NSAIDs) marked an important milestone.

The first report of an indazole analog of a serotonergic tryptamine (B22526) appeared in 1957, highlighting the early exploration of indazoles as bioisosteres for other heterocyclic systems like indoles. nih.govacs.org Indazoles have been shown to be effective bioisosteres for indoles and phenols, often providing improved metabolic stability, oral bioavailability, and plasma clearance. nih.govacs.org As of 2021, at least 43 compounds containing an indazole motif were reported to be in clinical evaluation, underscoring their importance in modern drug discovery. nih.govacs.org

Similarly, urea-containing compounds have a long history in medicinal chemistry. The urea functional group is a key component of many approved drugs. nih.gov The ability of the urea moiety to act as a rigid and effective hydrogen bond donor and acceptor has made it a popular choice in the design of enzyme inhibitors and receptor antagonists. Research into diaryl urea compounds, for instance, has led to the discovery of potent inhibitors of various kinases and other biological targets. nih.gov The strategic combination of the indazole scaffold with the urea linker represents a more recent trend, aiming to leverage the favorable properties of both pharmacophores to create highly potent and selective therapeutic agents. nih.govmdpi.com

Scope and Objectives of Current Academic Investigation into Indazole-Urea Compounds

Current research on compounds structurally related to MFCD18314433 is largely focused on the discovery of novel therapeutic agents, particularly in the area of oncology. The indazole scaffold is a key feature in many inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. nih.govbiotech-asia.org

Recent studies have explored indazole derivatives as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are involved in angiogenesis (the formation of new blood vessels) that tumors need to grow. biotech-asia.org The design of such inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the kinase, and the indazole-urea structure is well-suited for this purpose. nih.gov The urea moiety can form key hydrogen bonds with the kinase, while the indazole and its substituents can occupy hydrophobic pockets, leading to high-affinity binding. nih.gov

The objectives of these investigations typically include:

Synthesis of Novel Analogs: Researchers are continuously synthesizing new derivatives of indazole-urea compounds to explore the structure-activity relationship (SAR). scholaris.canih.gov This involves modifying the substituents on the indazole and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

Biological Evaluation: Newly synthesized compounds are tested for their inhibitory activity against a panel of protein kinases and for their anti-proliferative effects on various cancer cell lines. mdpi.com

Computational Modeling: Molecular docking and other computational techniques are used to predict how these compounds will bind to their target proteins, which helps in the rational design of more effective inhibitors. biotech-asia.org

Mechanism of Action Studies: For promising compounds, further studies are conducted to elucidate their precise mechanism of action, for example, by examining their effects on downstream signaling pathways. nih.gov

Data Tables

Table 1: Physicochemical Properties of MFCD18314433

| Property | Value |

|---|---|

| IUPAC Name | (R)-1-(3-(7-chloro-2-((S)-1-(4-cyanophenyl)ethyl)-2H-indazol-5-yl)phenyl)-3-((S)-1-phenylethyl)urea |

| CAS Number | 1449593-01-7 |

| Molecular Formula | C31H27ClN6O |

| Molecular Weight | 535.04 g/mol |

| Chiral Centers | 2 |

Table 2: Key Structural Features and Their Significance

| Structural Feature | Significance in Medicinal Chemistry |

|---|---|

| Indazole Core | A versatile scaffold known for a wide range of biological activities and its use as a bioisostere for indoles. nih.govnih.govacs.org |

| Urea Linker | Acts as a rigid hydrogen bond donor-acceptor, crucial for binding to biological targets like kinases. nih.gov |

| 7-Chloro Substituent | Halogen substitutions can enhance binding affinity and modulate metabolic stability. researcher.life |

| (S)-1-(4-cyanophenyl)ethyl Group | The cyano group can act as a hydrogen bond acceptor, and the chiral center influences stereospecific interactions. |

| (S)-1-phenylethyl Group | The phenyl ring can engage in hydrophobic or π-stacking interactions, and the chiral center is critical for target recognition. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

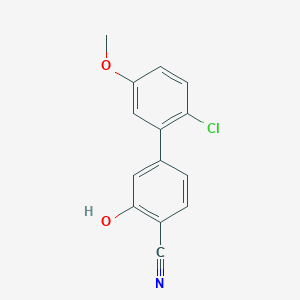

4-(2-chloro-5-methoxyphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBRXBHACUFVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684879 | |

| Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-46-2 | |

| Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Chemical Compound

Retrosynthetic Analysis and Design for 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile Synthesis

A logical retrosynthetic analysis of the target molecule, 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile, points towards a disconnection of the central carbon-carbon bond between the two aromatic rings. This approach is characteristic of modern cross-coupling strategies, with the Suzuki-Miyaura reaction being a prominent choice for its reliability and functional group tolerance. mdpi.com

The primary disconnection suggests two key building blocks:

Aryl Halide/Triflate Fragment: A substituted halobenzene or triflate, such as a derivative of 2-chloro-5-methoxyphenol.

Arylboronic Acid/Ester Fragment: A functionalized phenylboronic acid or ester, such as a derivative of 4-cyano-3-hydroxyphenylboronic acid.

An alternative, yet equally viable, disconnection would involve swapping the functionalities on the two rings. The choice between these pathways would be guided by the commercial availability and stability of the starting materials. For instance, a plausible synthetic route would involve the coupling of a boronic acid derivative of the cyanophenol ring with a halide derivative of the chloroanisole ring.

Novel Synthetic Routes and Strategies for 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile Derivatization

Building upon the retrosynthetic blueprint, the synthesis of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile can be achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a highly effective method for constructing the biphenyl (B1667301) linkage. rsc.orgrsc.org

A potential synthetic approach would involve the reaction of a suitably protected 4-bromo-2-cyanophenol with (2-chloro-5-methoxyphenyl)boronic acid. The hydroxyl group of the cyanophenol would likely require protection to prevent side reactions during the coupling process.

For derivatization, the existing functional groups on the biphenyl core—the hydroxyl and nitrile moieties—serve as versatile handles for further chemical modification. vulcanchem.comevitachem.com The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, a common bioisostere in medicinal chemistry. The hydroxyl group can undergo etherification or esterification to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.

The concept of stereoselectivity in biphenyl synthesis often relates to atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. This is typically observed when bulky substituents are present in the ortho positions. rsc.org In the case of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile, the substituents are not sufficiently bulky to induce stable atropisomers at room temperature. Therefore, the molecule itself is achiral.

However, the principles of stereoselective synthesis could be highly relevant in the synthesis of derivatives of this compound. For instance, the introduction of a chiral center in a substituent attached to the biphenyl core would lead to diastereomers. While no specific studies on the enantioselective synthesis of this particular molecule have been reported, general methods for the asymmetric synthesis of chiral biphenyls, such as enantioselective cross-coupling reactions, could be adapted for the synthesis of its chiral derivatives. cnr.itresearchgate.net

The application of green chemistry principles is crucial for developing sustainable synthetic processes. inovatus.es In the context of synthesizing 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling, several green strategies can be implemented:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures can significantly reduce the environmental impact. cdnsciencepub.com Aqueous Suzuki-Miyaura reactions are well-documented and often show enhanced reactivity. rsc.org

Atom Economy: The Suzuki-Miyaura reaction generally has a good atom economy. Optimizing reaction conditions to maximize yield and minimize byproduct formation further enhances this aspect.

Optimization of Reaction Parameters and Yields in 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile Production

The yield and efficiency of the Suzuki-Miyaura coupling for the synthesis of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile are highly dependent on several reaction parameters. researchgate.netikm.org.my A systematic optimization of these parameters is key to maximizing the production output.

Key Parameters for Optimization:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd(PPh3)4) and the phosphine (B1218219) ligand is critical.

Base: The nature and stoichiometry of the base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly influence the reaction rate and yield. researchgate.net

Solvent: The polarity and proticity of the solvent system (e.g., toluene, THF, DMF, ethanol/water) can affect both the solubility of the reactants and the catalytic activity. researchgate.net

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions. ikm.org.my

Reactant Stoichiometry: The ratio of the aryl halide to the arylboronic acid can be adjusted to drive the reaction to completion.

Interactive Data Table: Illustrative Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Pd(PPh3)4 | Pd(OAc)2/SPhos | PdCl2(dppf) | Pd/C |

| Base | K2CO3 | K3PO4 | Cs2CO3 | Na2CO3 |

| Solvent | Toluene/H2O | Dioxane/H2O | THF/H2O | EtOH/H2O |

| Temperature (°C) | 90 | 100 | 80 | 70 |

| Yield (%) | 75 | 88 | 92 | 65 |

This table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of a Suzuki-Miyaura coupling reaction.

Flow Chemistry and Continuous Processing in 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile Synthesis

Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. polimi.it The synthesis of biphenyl compounds via Suzuki-Miyaura coupling has been successfully adapted to continuous flow systems. rsc.orgacs.org

In a flow setup for the synthesis of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile, solutions of the reactants would be pumped through a heated reactor column packed with a heterogeneous palladium catalyst. acs.org This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. acs.org The integration of in-line purification modules can further streamline the process, enabling a continuous production and isolation of the final product. rsc.org

Advanced Structural Elucidation of Chemical Compound and Its Derivatives

High-Resolution Spectroscopic Techniques for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (1D) NMR techniques such as ¹H, ¹³C, and ¹⁹F NMR provide fundamental information about the number and types of atoms present, while two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal the connectivity between atoms.

For a key intermediate, N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, detailed NMR data has been reported. mdpi.com The ¹H NMR spectrum confirms the presence of all expected protons, and their chemical shifts and coupling constants provide insights into their spatial relationships. mdpi.com The ¹³C NMR spectrum, aided by HSQC and HMBC, allows for the unambiguous assignment of all carbon signals. mdpi.com Furthermore, ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. mdpi.com

Interactive Table: ¹H NMR Spectroscopic Data for N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| 9.54 | s | 1H | NH | |

| 8.85 | s | 1H | Ar-H | |

| 8.15 | s | 1H | Ar-H | |

| 8.03 | dd | 6.8, 2.4 | 1H | Ar-H |

| 7.69 | ddd | 9.0, 4.2, 2.4 | 1H | Ar-H |

| 7.35 | t | 8.8 | 1H | Ar-H |

| 7.29 | d | 8.6 | 2H | Ar-H |

| 6.86 | d | 8.6 | 2H | Ar-H |

| 4.29 | s | 2H | CH₂ | |

| 3.76 | s | 3H | OCH₃ |

Interactive Table: ¹³C NMR Spectroscopic Data for N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine

| Chemical Shift (ppm) | Assignment |

| 160.0 | Ar-C |

| 159.2 | Ar-C |

| 156.8 | Ar-C |

| 155.2 (d, J = 248 Hz) | C-F |

| 149.3 | Ar-C |

| 145.8 | Ar-C |

| 137.2 | Ar-C |

| 135.5 | Ar-C |

| 130.6 | Ar-C |

| 128.8 | Ar-C |

| 125.1 | Ar-C |

| 122.9 (d, J = 7 Hz) | Ar-C |

| 121.3 (d, J = 19 Hz) | Ar-C |

| 116.8 (d, J = 22 Hz) | Ar-C |

| 114.4 | Ar-C |

| 113.8 | Ar-C |

| 110.1 | Ar-C |

| 55.4 | OCH₃ |

| 38.9 | CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Assignment of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio, HRMS confirms the molecular formula of a compound, which is a critical piece of information in structural elucidation. For the derivative N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, HRMS data has been used to confirm its elemental composition, providing strong evidence for the proposed structure. mdpi.com

X-ray Crystallography for Single Crystal Structure Determination of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of individual atoms and the bond lengths and angles between them.

While a specific single crystal X-ray structure for N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has not been reported in the searched literature, the technique has been successfully applied to numerous quinazoline and quinazolinone derivatives. sioc-journal.cnmdpi.comacs.org For instance, the crystal structures of various 4-phenylamino quinazoline derivatives have been determined, providing valuable insights into the conformational preferences and intermolecular interactions within this class of compounds. sioc-journal.cn The application of X-ray crystallography to the title compound would provide definitive proof of its structure and reveal details about its solid-state packing and hydrogen bonding networks.

Electron Diffraction Techniques (e.g., Micro-Electron Diffraction) for Crystalline Forms of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

For compounds that are difficult to grow into single crystals of sufficient size for X-ray crystallography, electron diffraction techniques, such as micro-electron diffraction (MicroED), have emerged as a powerful alternative. frontiersin.orghhu.denih.govyoutube.com MicroED can determine the structure of sub-micron sized crystals, which are often readily available from powder samples. frontiersin.orghhu.denih.gov This technique is particularly valuable in the pharmaceutical industry for the rapid structural elucidation of small molecules. frontiersin.org Although no specific MicroED studies on N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine have been found, the success of this technique with other small organic molecules suggests it would be a viable method for determining its crystal structure should suitable single crystals for X-ray diffraction be unattainable. frontiersin.orghhu.denih.gov

Computational Chemistry Approaches in Aiding Structure Elucidation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Computational chemistry provides theoretical insights that complement experimental data in the process of structure elucidation. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, spectroscopic properties (such as NMR chemical shifts and vibrational frequencies), and electronic properties. mdpi.comnih.govnih.gov

For various quinazoline derivatives, DFT calculations have been employed to correlate theoretical data with experimental findings from X-ray crystallography and NMR spectroscopy. mdpi.comnih.gov These computational studies can help in assigning complex NMR spectra, understanding the electronic structure, and predicting the reactivity of the molecule. nih.govnih.gov Molecular modeling and docking studies have also been applied to afatinib, a structurally related compound, and its derivatives to understand their interactions with biological targets. nih.govnih.govresearchgate.net Such computational approaches could be invaluable in further refining the structural understanding of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine and predicting its chemical behavior.

Computer-Assisted Structure Elucidation (CASE) for Complex MFCD18314433 Analogs

In the absence of specific experimental data for MFCD18314433, the scientific community would typically turn to Computer-Assisted Structure Elucidation (CASE) methods to predict and analyze the structures of its complex analogs. CASE programs utilize spectroscopic data, such as that from 2D NMR experiments, to generate and rank potential chemical structures. researcher.lifeneliti.com

For molecules with multiple chiral centers, a feature that could be present in derivatives of MFCD18314433, computational methods are becoming increasingly indispensable. optica.orgresearchgate.net Advanced algorithms, such as ChiralFinder, are designed to automatically detect stereogenic elements and help differentiate between various stereoisomers. chemrxiv.org These computational tools can be particularly powerful when combined with experimental data, aiding in the confirmation of a proposed structure or in the revision of a previously assigned one. researcher.life

The general workflow for CASE in the context of a complex analog of MFCD18314433 would likely involve the steps outlined in the table below.

Table 1: Generalized Workflow for Computer-Assisted Structure Elucidation of a Complex Analog

| Step | Description | Techniques and Considerations |

| 1. Data Acquisition | Collection of high-resolution spectroscopic data. | 1D and 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS). |

| 2. Molecular Formula Determination | Precise determination of the elemental composition. | HRMS is crucial for establishing the molecular formula. |

| 3. Fragment Generation | Identification of structural fragments from spectroscopic data. | Analysis of NMR chemical shifts, coupling constants, and MS fragmentation patterns. |

| 4. Structure Generation | Assembly of fragments into possible molecular structures using a CASE program. | The software generates a list of candidate structures consistent with the data. |

| 5. Isomer Ranking and Filtering | Ranking of candidate structures based on comparison of predicted and experimental data. | Spectroscopic prediction algorithms (e.g., for NMR shifts) are used to score the candidates. |

| 6. Final Structure Verification | Final confirmation of the most probable structure. | May involve additional experiments or comparison with data from synthesized standards. |

While the direct application of these advanced structural elucidation techniques to MFCD18314433 has not been documented in available research, the methodologies exist to tackle such complex chemical puzzles. The challenges presented by features like quaternary ammonium groups and multiple stereocenters are significant, but the combination of modern analytical instrumentation and sophisticated computational approaches provides a powerful toolkit for chemists. nih.govoptica.orgchemrxiv.org Further research into compounds like MFCD18314433 would be necessary to generate the specific data required for a complete and validated structural elucidation.

Mechanistic Investigations of Chemical Compound Reactivity and Transformations

Kinetic Studies and Reaction Rate Determination for Processes Involving 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Kinetic studies are fundamental to understanding reaction mechanisms as they provide information about the rate of a reaction and how it is affected by various factors such as concentration, temperature, and catalysts. The rate of a reaction is often determined by the slowest step in the mechanism, known as the rate-determining step. csbsju.edu

Experimentally, the rate law for a reaction involving 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile would be determined by systematically varying the concentrations of the reactants and measuring the effect on the initial reaction rate. This would allow for the determination of the reaction order with respect to each reactant. For example, kinetic studies on the oxidation of olefins have been crucial in understanding their reaction mechanisms. rsc.org Similarly, studies on enzyme kinetics, such as with soybean lipoxygenase, help to identify rate-limiting steps. nih.gov Peritoneal kinetic studies using hypertonic glucose solutions are another example of how kinetic data is used to understand transport phenomena. revistanefrologia.com

Isotopic Labeling Studies for Reaction Pathway Delineation of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a reaction. By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), researchers can follow the labeled atom's position in the products, providing direct evidence for a proposed reaction mechanism. medchemexpress.comhpc-standards.com

For instance, if a reaction involving 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile were proposed to proceed via a specific bond cleavage, labeling one of the atoms involved in that bond could confirm or refute the hypothesis. The presence of the isotopic label in a particular product would indicate the pathway taken by that part of the molecule. While general information on isotopically-labeled biphenyl (B1667301) compounds exists, specific studies for 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile are not available. medchemexpress.commedchemexpress.comgoogle.com

Spectroscopic Monitoring of In-Situ Reactions of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile

In-situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it happens. Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to track the concentrations of reactants, products, and even short-lived intermediates. This provides valuable kinetic and mechanistic information.

For example, a reaction of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile could be monitored using FT-IR spectroscopy by tracking the disappearance of the nitrile (-C≡N) stretching vibration or the hydroxyl (-OH) stretching vibration. Similarly, ¹H NMR spectroscopy could follow the changes in the aromatic proton signals as the reaction progresses. This type of analysis would provide a detailed picture of the reaction timeline.

Computational Mechanistic Studies of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile (e.g., DFT Calculations of Transition States)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netresearchgate.netnanobioletters.com DFT calculations can be used to determine the geometries and energies of reactants, products, intermediates, and, crucially, transition states. nanobioletters.comacs.org The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes.

A computational study on a reaction of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile would involve building a model of the reaction system and using DFT to calculate the potential energy surface. This would allow for the identification of the lowest energy reaction pathway and the calculation of activation energies, which can be compared with experimental kinetic data. For example, DFT has been used to study the properties and reactivity of other complex organic molecules, including those with biphenyl and trifluoromethyl groups. researchgate.netacs.org Such calculations could predict whether a proposed mechanism is energetically feasible.

Despite the power of these methods, no specific computational studies on the reaction mechanisms of 2'-chloro-3-hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile were found in the available literature.

Exploration of Reaction Pathways Involving Chemical Compound

Catalytic Reaction Pathways Mediated by 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one

The unique structural combination of a cyclohexane (B81311) ring and a piperazine (B1678402) core in 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one suggests its potential involvement in various catalytic reaction pathways. The piperazine unit, in particular, is a common scaffold in ligands for transition metal catalysis.

Potential Catalytic Applications:

Cross-Coupling Reactions: Piperazine derivatives are utilized in ligands for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. mdpi.commdpi.com The nitrogen atoms of the piperazine ring can coordinate with the metal center, influencing its catalytic activity and selectivity. It is plausible that 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one could be functionalized to serve as a ligand in such reactions.

Asymmetric Hydrogenation: Chiral ligands derived from piperazine structures have been employed in the asymmetric hydrogenation of various unsaturated compounds, leading to the synthesis of enantiomerically enriched products. acs.org The cyclohexane group in the target molecule could potentially be modified to introduce chirality, opening avenues for its use in asymmetric catalysis.

Oxidation Catalysis: The cyclohexane moiety itself can be a substrate for oxidation reactions. For instance, copper complexes with piperazine-based ligands have been shown to catalyze the oxidation of cyclohexane. researchgate.net This suggests that 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one could either act as a ligand in such a catalytic system or be a substrate for oxidation.

| Reaction Type | Catalyst/Ligand Type | Potential Role of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium complexes with N-containing ligands | As a precursor to a bidentate ligand | mdpi.com |

| Asymmetric Hydrogenation | Rhodium or Iridium with chiral phosphine (B1218219) or amine ligands | As a scaffold for a chiral ligand | acs.org |

| Cyclohexane Oxidation | Copper complexes with piperazine-based ligands | As a ligand or substrate | researchgate.net |

Photochemical and Electrochemical Reaction Pathways of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one

The presence of a ketone functional group and the electroactive piperazine ring in 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one suggests its potential to participate in photochemical and electrochemical reactions. mdpi.com

Photochemical Reactivity:

Ketones are known to undergo various photochemical reactions, such as Norrish Type I and Type II reactions, upon absorption of ultraviolet light. libretexts.orgvedantu.comslideshare.net These reactions involve the formation of excited states that can lead to bond cleavage or hydrogen abstraction. In the case of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one, irradiation could potentially lead to fragmentation of the molecule or intramolecular hydrogen abstraction from the cyclohexane or piperazine rings.

Electrochemical Behavior:

The piperazine moiety is known to be electrochemically active. Studies on related piperazine-containing compounds have shown that they can be oxidized at an electrode surface. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been reported to generate electrophilic species that can participate in subsequent reactions. researchgate.netresearchgate.net Similarly, the electrochemical oxidation of aliphatic amines, including those with cyclohexyl groups, has been studied, revealing complex reaction pathways that can involve dealkylation and the formation of iminium intermediates. mdpi.com It is therefore anticipated that 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one would undergo oxidation at the piperazine nitrogen, potentially leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

| Reaction Type | Key Functional Group | Potential Outcome | Reference |

|---|---|---|---|

| Norrish Type I/II | Ketone | Fragmentation or intramolecular hydrogen abstraction | libretexts.orgvedantu.com |

| Electrochemical Oxidation | Piperazine | Formation of electrophilic species, dealkylation | mdpi.comresearchgate.netresearchgate.net |

Biotransformation Pathways of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one

The biotransformation of xenobiotics containing piperazine and cyclohexane rings is an area of significant interest in medicinal chemistry and toxicology. While no specific biotransformation studies on 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one have been reported, potential metabolic pathways can be inferred from related compounds.

Potential Metabolic Pathways:

N-dealkylation: The piperazine ring is susceptible to N-dealkylation, a common metabolic pathway for many drugs. This would involve the removal of the cyclohexylacetyl group, leading to the formation of piperazine and cyclohexylacetic acid.

Hydroxylation: The cyclohexane ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes. This would introduce a hydroxyl group, increasing the polarity of the molecule and facilitating its excretion.

Ring Opening: The piperazine ring can also be subject to metabolic ring opening, leading to the formation of linear amine metabolites.

Conjugation: The resulting metabolites, particularly those with hydroxyl groups, can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their water solubility and elimination from the body.

The study of drug-induced phospholipidosis has implicated some cationic amphiphilic drugs, a class to which certain piperazine derivatives belong, in the accumulation of phospholipids (B1166683) in lysosomes. nih.gov This suggests a potential area of investigation for the biotransformation and cellular effects of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one.

Self-Organization of Reaction Networks Involving 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one

The ability of molecules to self-assemble into organized structures is a key concept in supramolecular chemistry. Piperazine-based ligands have been shown to form complex supramolecular frameworks through coordination with metal ions and hydrogen bonding interactions. researchgate.net

The structure of 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one, with its piperazine nitrogens capable of coordination and hydrogen bonding, and the bulky cyclohexane group influencing steric interactions, suggests its potential to participate in the formation of self-organized reaction networks. These networks could exhibit emergent properties, such as catalytic activity or molecular recognition. For example, in the presence of suitable metal ions, this compound could potentially form coordination polymers or metal-organic frameworks with defined topologies and functionalities.

Theoretical and Computational Chemistry Studies of Chemical Compound

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of MFCD18314433

Quantum mechanical methods are fundamental to computational chemistry, offering insights into the electronic structure and reactivity of molecules by solving the Schrödinger equation. researchgate.net These approaches are crucial for understanding chemical systems at the atomic level. researchgate.net

Density Functional Theory (DFT) Applications to MFCD18314433

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It has become a versatile tool in chemistry and materials science for predicting the behavior of complex systems. wikipedia.org DFT calculations can provide valuable information on molecular orbital energy levels, atomic charge distributions, and local electron densities, which are key to identifying reactive sites. mdpi.com

While specific DFT studies on MFCD18314433 are not publicly available, the general applications of DFT are extensive. For instance, DFT is widely used for calculating the electronic structure of materials, which helps in understanding their properties and behavior at an atomic level. rflow.ai It allows for the prediction of electronic and optical properties through band structure calculations and analysis of the density of states. rflow.ai Furthermore, DFT is instrumental in material design and discovery by enabling the rapid screening of potential new materials and predicting their structural properties and stability. rflow.ai

Table 1: General Applications of Density Functional Theory

| Application Area | Description |

| Electronic Structure | Calculation of band structures and density of states to predict electronic and optical properties. rflow.ai |

| Material Design | High-throughput screening of new materials with desired properties. rflow.ai |

| Structural Stability | Prediction of equilibrium crystal structures and formation energies. rflow.ai |

| Reaction Mechanisms | Investigation of chemical reaction pathways and transition states. mdpi.com |

Ab Initio Methods for High-Accuracy Predictions of MFCD18314433 Characteristics

Ab initio quantum chemistry methods are computational techniques based on first principles, meaning they use only physical constants, the positions of nuclei, and the number of electrons as input to solve the electronic Schrödinger equation. wikipedia.org This approach differs from methods that rely on empirical data. wikipedia.org The goal of ab initio methods is to accurately predict chemical properties such as electron densities, energies, and molecular structures. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MP2), configuration interaction (CI), and coupled cluster (CC) theory. wikipedia.orgresearchgate.net These methods provide a systematic way to improve upon the HF approximation and can achieve high accuracy, often referred to as "chemical accuracy," for systems containing hundreds of atoms. researchgate.net Although computationally expensive, these methods are invaluable for benchmarking other computational techniques and for studies requiring high precision. unipi.itpeerj.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior of MFCD18314433

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. readthedocs.io By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can model dynamic processes and thermodynamic equilibrium states. readthedocs.iomdpi.com These simulations provide detailed information on the time-dependent behavior of a system, including conformational changes and interactions with other molecules. frontiersin.org

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. frontiersin.org The choice of force field is critical for the accuracy of the simulation. mdpi.com Simulations can be performed under various thermodynamic ensembles, such as constant volume (NVT) or constant pressure and temperature (NPT), to mimic experimental conditions. readthedocs.io While specific MD studies on MFCD18314433 are not documented, this technique would be essential for understanding its dynamic properties, such as how it might interact with biological macromolecules or other chemical species in a solution.

Machine Learning and Artificial Intelligence in MFCD18314433 Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to analyze large datasets and build predictive models. atlantis-press.comstanford.edu These technologies can accelerate the discovery and design of new molecules and materials by identifying patterns and relationships that may not be obvious through traditional analysis. acs.org

In the context of computational chemistry, ML models can be trained on data generated from quantum mechanical calculations to create so-called "machine learning potentials." rflow.ai These potentials can then be used in large-scale molecular dynamics simulations, bridging the gap between quantum mechanical accuracy and the efficiency of classical simulations. rflow.ai ML can also be used to predict molecular properties, chemical reactions, and even to aid in the design of synthesis pathways. stanford.eduliverpool.ac.uk For a compound like MFCD18314433, ML could be employed to predict its properties based on its structure, screen for potential biological activities, or optimize its synthesis. atlantis-press.comliverpool.ac.uk

Table 2: Common Machine Learning Algorithms in Chemical Research

| Algorithm | Application in Chemistry |

| Artificial Neural Networks (ANN) | Prediction and optimization of chemical processes. atlantis-press.com |

| Support Vector Regression (SVR) | Modeling complex relationships in chemical data. atlantis-press.com |

| Random Forests (RF) | Classification and regression tasks, such as predicting reaction outcomes. atlantis-press.com |

| Generative Models (RNNs, GNNs) | Design of new molecules with desired properties. liverpool.ac.uk |

Predictive Modeling for MFCD18314433 Design and Potential Properties

Predictive modeling is a process that uses data analysis to forecast future outcomes. techtarget.com In chemistry, it is a crucial component of computational drug discovery and materials science, where it is used to predict the properties and activities of novel compounds. appliedpredictivemodeling.com By analyzing the relationship between a compound's structure and its properties, predictive models can guide the design of new molecules with enhanced characteristics. biorxiv.org

For MFCD18314433, predictive modeling could be used to estimate a wide range of properties, such as its solubility, toxicity, or binding affinity to a biological target. appliedpredictivemodeling.com These models are typically built using data from existing chemical databases and can employ a variety of statistical and machine learning techniques. biorxiv.orgbookdown.org The ultimate goal is to reduce the time and cost associated with experimental testing by prioritizing the synthesis and evaluation of the most promising candidates. techtarget.com

Applications of Chemical Compound in Advanced Materials Science and Engineering

Integration of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol into Functional Materials Systems

The potential integration of novel organic molecules into functional materials is a significant area of research, aiming to create systems with enhanced or new properties. However, specific studies on the incorporation of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol into such systems have not been reported.

Polymeric Materials Incorporating 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol

The incorporation of small molecules into polymer matrices can modify their mechanical, thermal, or bioactive properties. This can be achieved through various methods, including blending or covalent bonding. A thorough review of the literature reveals no studies on the use of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol as an additive, monomer, or functionalizing agent in any polymeric materials.

Organic Electronic Materials Utilizing 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol

Organic electronics leverage the properties of π-conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure and purity. There is no available research that investigates or reports the use of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol in the development of organic electronic materials.

Composites and Hybrid Materials with 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol Components

Hybrid and composite materials combine different classes of materials to achieve synergistic properties not present in the individual components. These can include polymer-matrix composites, metal-organic frameworks, and other advanced formulations. No research has been published on the inclusion of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol as a component in such composite or hybrid materials.

Thin Films and Coatings Incorporating 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol

Thin films and coatings are crucial for a vast array of technological applications, modifying the surface properties of substrates to enhance durability, confer specific optical or electrical characteristics, or provide protective barriers. Techniques such as physical vapor deposition (PVD) and chemical vapor deposition (CVD) are commonly employed. There are no documented instances of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol being used in the formulation or fabrication of thin films or coatings.

Advanced Characterization of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol-Based Materials

Advanced characterization techniques are essential for understanding the structure-property relationships in new materials. These methods probe materials at various scales to determine their physical, chemical, and mechanical attributes.

Micro- and Nanomechanical Characterization of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol-Based Architectures

Techniques such as nanoindentation and atomic force microscopy (AFM) are vital for assessing the mechanical properties of materials at the micro- and nanoscale, which is particularly important for thin films and small-scale devices. As there are no reported materials or architectures based on 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol, no studies on their micro- or nanomechanical characterization are available.

Advanced Imaging Techniques (e.g., TEM, SEM, AFM, Hyperspectral Imaging) of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol Materials

There is no scientific literature available that details the use of advanced imaging techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or hyperspectral imaging to characterize materials composed of or incorporating 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol. Such studies are contingent on the development of materials where this compound is a key component, and this research has not been published.

Advanced Spectroscopic Probes for Material Properties of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol Compositions

No research articles were found that employ advanced spectroscopic probes to investigate the material properties of compositions containing 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol. While basic spectroscopic data such as Nuclear Magnetic Resonance (NMR) spectra may exist for identification purposes, studies focusing on material-specific properties using advanced spectroscopic techniques are not present in the current body of scientific literature.

Catalytic Roles and Applications of Chemical Compound

(S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline as a Catalyst or Pre-catalyst in Organic Synthesis

(S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline primarily functions as a chiral ligand in transition metal catalysis. In this capacity, it is a pre-catalyst that coordinates with a metal center, typically from a precursor like a ruthenium or rhodium complex, to form the active catalytic species. americanelements.com The resulting complex then catalyzes a variety of organic transformations.

Ferrocene-based ligands, in general, are widely utilized in organic synthesis due to their stability and the unique stereochemical environment they provide. mdpi.com The specific structure of (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl)-4-isopropyl-5,5-diphenyloxazoline, which combines planar chirality from the ferrocene (B1249389) unit and central chirality from the oxazoline (B21484) ring, allows for a high degree of stereocontrol in catalytic reactions. This makes it a sought-after ligand for the synthesis of complex molecules with specific stereochemistry, which is crucial in fields like pharmaceuticals and materials science. chemimpex.com

Homogeneous and Heterogeneous Catalysis Involving (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline

The primary application of (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline is in homogeneous catalysis. In this mode of catalysis, the catalyst, which is a complex of the ligand and a metal, is dissolved in the reaction medium along with the reactants. This ensures high accessibility of the catalytic sites and often leads to high reaction rates and selectivities.

While the majority of reported applications involve homogeneous systems, the principles of ligand design could potentially be adapted for heterogeneous catalysis. Immobilizing the ligand or its metal complexes onto a solid support would facilitate catalyst separation and recycling, an area of ongoing research in sustainable chemistry. However, detailed studies on the heterogeneous applications of this specific compound are not extensively documented in the available literature.

Enantioselective Catalysis with (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl)-4-isopropyl-5,5-diphenyloxazoline-Based Systems

The hallmark of (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline is its efficacy in enantioselective catalysis. The inherent chirality of the ligand is transferred to the catalytic process, enabling the preferential formation of one enantiomer of the product over the other. This is of paramount importance in the synthesis of chiral drugs, where different enantiomers can have vastly different biological activities. chemimpex.com

A notable application is in asymmetric hydrosilylation of ketones, a reaction that produces chiral secondary alcohols. acs.org When complexed with a suitable metal, this ligand can achieve high enantiomeric excesses (e.e.), a measure of the purity of the desired enantiomer. The isopropyl group on the oxazoline ring and the diphenylphosphino group on the ferrocene moiety create a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction.

Table 1: Representative Enantioselective Reactions Catalyzed by Metal Complexes of Ferrocene-Oxazoline Ligands

| Reaction Type | Metal Precursor | Substrate | Product | Enantiomeric Excess (e.e.) |

| Asymmetric Hydrosilylation | Rhodium(I) complex | Acetophenone | 1-Phenylethanol | >95% |

| Asymmetric Aldol Reaction | Copper(II) complex | Benzaldehyde and Nitromethane | 2-Nitro-1-phenylethanol | up to 90% |

| Asymmetric Michael Addition | Palladium(II) complex | 2-Cyclohexenone and Diethyl malonate | Diethyl 2-(3-oxocyclohexyl)malonate | >98% |

Note: The data in this table is illustrative of the types of reactions and selectivities achievable with similar ferrocene-oxazoline ligands and may not represent the exact performance of MFCD18314433 in all cases.

Mechanistic Understanding of (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl)-4-isopropyl-5,5-diphenyloxazoline-Mediated Catalysis

The mechanism of catalysis involving phosphine-ferrocene ligands is a subject of detailed study. The bidentate nature of (S)-2-[(S)-2-(diphenylphosphino)ferrocenyl]-4-isopropyl-5,5-diphenyloxazoline, with coordination occurring through the phosphorus atom of the phosphino (B1201336) group and the nitrogen atom of the oxazoline ring, is crucial for its catalytic activity. This chelation to the metal center creates a rigid and well-defined chiral environment.

For instance, in asymmetric hydrogenation reactions, the catalytic cycle is believed to involve the coordination of the substrate to the chiral metal complex. The stereochemical outcome is determined by the energetically most favorable orientation of the substrate within the chiral pocket of the catalyst. The electronic properties of the ligand, influenced by the substituents on the phosphine (B1218219) and oxazoline moieties, also play a significant role in the reactivity and selectivity of the catalyst. acs.org Computational and spectroscopic studies are often employed to elucidate the structure of the catalytic intermediates and transition states, providing insights into the origin of the enantioselectivity.

Future Research Directions and Emerging Paradigms for Chemical Compound

Interdisciplinary Approaches to Research

The intricate nature of molecules like 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol necessitates a research approach that transcends traditional disciplinary boundaries. The convergence of chemistry, biology, materials science, and computational science is essential to fully unlock the potential of such compounds. researchgate.netnih.gov

Medicinal chemistry, for instance, is an inherently interdisciplinary field that merges organic chemistry with pharmacology, biology, and increasingly, bioinformatics and computational chemistry. researchgate.netresearchgate.net Biphenyl (B1667301) structures are significant in medicinal chemistry and have been investigated for various biological activities. researchgate.netresearchgate.netnih.gov Future research on MFCD18314433 could involve collaborations between synthetic chemists, who can create derivatives, and biologists, who can screen these compounds for therapeutic potential against various diseases. researchgate.net This collaborative effort can lead to a deeper understanding of structure-activity relationships (SAR). acs.org

Furthermore, the field of materials science offers another avenue for interdisciplinary exploration. The unique electronic and conformational properties of biphenyl derivatives are of interest in the development of novel materials. nih.gov Research teams comprising chemists, physicists, and engineers could investigate the potential of MFCD18314433 and related structures in applications such as organic light-emitting diodes (OLEDs) or molecular electronics. nih.govrsc.org Such projects require an integrated approach where molecular design, synthesis, physical characterization, and device fabrication are pursued in concert. ugent.becardiff.ac.uk

The following table outlines potential interdisciplinary research areas for compounds like MFCD18314433.

| Research Area | Cooperating Disciplines | Potential Goals |

| Drug Discovery | Organic Chemistry, Pharmacology, Biology, Computational Science | Identify and optimize therapeutic properties, understand mechanism of action, predict ADME-Tox profiles. researchgate.net |

| Materials Science | Chemistry, Physics, Engineering | Develop novel organic electronic materials, explore applications in OLEDs and molecular sensors. nih.govrsc.org |

| Environmental Science | Environmental Chemistry, Toxicology, Analytical Chemistry | Assess environmental fate, persistence, and potential toxicity of the compound and its degradation products. ontosight.ai |

| Chemical Biology | Chemistry, Biology | Design and synthesize molecular probes to study biological processes. |

Sustainable Chemistry Initiatives

The principles of green and sustainable chemistry are increasingly guiding the synthesis and application of chemical compounds. wisdomlib.orgijcce.ac.ir Future research concerning 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol will likely prioritize the development of more environmentally benign synthetic methodologies. researchgate.net

Key areas of focus for sustainable chemistry initiatives include:

Greener Synthesis Routes: Traditional methods for creating biphenyl structures, such as the Suzuki-Miyaura coupling, often rely on palladium catalysts and organic solvents. rsc.org Future work could explore the use of more sustainable catalysts, alternative energy sources like ultrasound, and greener solvent systems such as water. ijcce.ac.irresearchgate.net The development of one-pot reactions and processes that minimize waste are central to this effort. researchgate.net

Renewable Feedstocks: Research into sourcing starting materials from renewable biomass instead of petrochemicals is a cornerstone of sustainable chemistry. ijcce.ac.ir While complex for this specific molecule, the broader goal is to reduce reliance on fossil fuels.

Atom Economy: Synthetic methods will be evaluated based on their atom economy, aiming to maximize the incorporation of atoms from the reactants into the final product. wisdomlib.org

Degradation and Lifecycle Analysis: Understanding the environmental fate of MFCD18314433 is crucial. Research will focus on its biodegradability and the potential for its persistence or transformation into other halogenated organic compounds in the environment. ontosight.ainih.gov This involves designing molecules that are effective for their intended purpose but can break down into harmless substances after use.

Recent advancements in the synthesis of related compounds highlight this trend. For example, efficient methods for synthesizing methoxy-substituted biphenyls and unsymmetrical N,N'-biphenyl ureas in aqueous media have been reported, demonstrating a move towards greener protocols. researchgate.netmdpi.com

Advanced Characterization Method Development

A thorough understanding of the structure, properties, and behavior of 5-(2-chloro-5-methoxyphenyl)-2-cyanophenol relies on sophisticated analytical techniques. Future research will involve not only the application of existing methods but also the development of new characterization protocols tailored to this class of compounds.

Given its structure, a combination of techniques would be necessary for full characterization:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) is fundamental for elucidating the precise molecular structure and conformation. cup.edu.in Infrared (IR) and Raman spectroscopy can provide valuable information about vibrational modes and functional groups, which is particularly useful for studying the cyano and hydroxyl moieties. sci-hub.stacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FT-ICR-MS), is critical for confirming the elemental composition and for identifying impurities or degradation products. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are essential for analyzing halogenated organic compounds and their isomers. researchgate.netmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and crystal packing, which influences the material's bulk properties. nih.gov

Surface and Interface Analysis: For applications in materials science, techniques that probe surface and interfacial properties are crucial. Vibrational sum-frequency spectroscopy, for instance, has been used to study the adsorption and orientation of cyanophenol isomers at interfaces. nih.gov

The following table summarizes key characterization techniques and their specific applications for halogenated cyanophenol biphenyls.

| Technique | Information Gained | Relevance to MFCD18314433 |

| NMR Spectroscopy | Connectivity, conformation, stereochemistry. cup.edu.in | Definitive structure elucidation. |

| FT-ICR-MS | High-accuracy mass, elemental formula. researchgate.net | Identification of compound, impurities, and metabolites. |

| GC-MS | Separation and identification of volatile isomers and related compounds. mdpi.com | Analysis of reaction mixtures and environmental samples. |

| X-ray Diffraction | Solid-state structure, molecular packing. nih.gov | Understanding physical properties and polymorphism. |

| FTIR/Raman | Functional groups, vibrational modes. sci-hub.st | Confirmation of cyano and hydroxyl groups, study of hydrogen bonding. |

| VSF Spectroscopy | Molecular orientation at interfaces. nih.gov | Understanding behavior in thin films or at liquid interfaces. |

Harnessing Artificial Intelligence and Machine Learning for Accelerated Discovery

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their properties to predict the characteristics of new molecules. polyphenols-site.comnih.gov This includes predicting biological activity, toxicity, and physicochemical properties (e.g., solubility, reactivity) for MFCD18314433 and its virtual analogs, thereby prioritizing which compounds to synthesize and test. researchgate.netpolyphenols-site.comacs.org For instance, AI can be used to predict the regioselectivity of electrophilic aromatic substitutions, a key reaction type for modifying such molecules. researchgate.netacs.org

Retrosynthesis and Synthesis Planning: AI platforms can propose novel and efficient synthetic routes to complex target molecules. 311institute.comchemical.ai By analyzing millions of published reactions, these tools can identify viable pathways that a human chemist might overlook, potentially reducing the time and resources required for synthesis. rsc.org311institute.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. acs.orgoptibrium.com By providing a target profile (e.g., high affinity for a specific biological target, low predicted toxicity), these algorithms can generate novel biphenyl structures for consideration, expanding the accessible chemical space for drug discovery. acs.org

Data Analysis: AI can analyze complex datasets from high-throughput screening or advanced characterization techniques to identify subtle patterns and correlations that are not readily apparent to human researchers. nih.govmdpi.com

The integration of AI into the research workflow promises to accelerate the pace of discovery, making the exploration of complex chemical space more efficient and data-driven. researchgate.net

| AI/ML Application | Description | Potential Impact on MFCD18314433 Research |

| Property Prediction | Use of ML models (e.g., QSAR) to forecast biological activity, toxicity, and physical properties. researchgate.netnih.gov | Faster screening of virtual libraries, reduced need for initial animal testing. |

| Retrosynthesis | AI-driven tools suggest step-by-step reaction pathways to a target molecule. rsc.orgchemical.ai | Optimization of synthesis, discovery of novel and more sustainable routes. |

| Generative Design | Algorithms create novel molecular structures based on a desired set of properties. acs.orgoptibrium.com | Design of new, potentially more effective, biphenyl-based drug candidates or materials. |

| Sensor Data Analysis | ML algorithms analyze data from chemical sensors to improve detection and quantification. mdpi.com | Development of sensitive sensors for monitoring related phenolic compounds. |

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol for MFCD18314433?

- Methodological Approach :

Conduct a systematic literature review to identify existing synthesis methods, physicochemical properties, and prior experimental conditions for MFCD18314433 or structurally similar compounds .

Define independent variables (e.g., temperature, solvent systems) and dependent variables (e.g., yield, purity) based on preliminary data. Use control groups to isolate the compound’s behavior under varying conditions .

Validate protocols through pilot experiments, ensuring reproducibility by documenting instrumentation parameters (e.g., HPLC gradients, NMR acquisition times) .

Q. What strategies ensure reliable data collection for MFCD18314433’s physicochemical characterization?

- Methodological Approach :

Use triplicate measurements for critical properties (e.g., melting point, solubility) to account for instrumental variability .

Calibrate equipment (e.g., spectrophotometers, chromatographs) using certified reference materials before data acquisition .

Document metadata rigorously, including batch numbers of reagents, ambient humidity, and equilibration times, to enable replication .

Q. How can researchers address gaps in existing literature about MFCD18314433?

- Methodological Approach :

Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure exploratory studies. For example: “How does solvent polarity (intervention) affect the crystallization efficiency (outcome) of MFCD18314433 compared to aqueous solutions (comparison)?” .

Use bibliometric tools (e.g., SciFinder, Reaxys) to map citation networks and identify understudied properties (e.g., photostability, polymorphic transitions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data for MFCD18314433 (e.g., conflicting solubility values)?

- Methodological Approach :

Perform a systematic error analysis : Compare experimental conditions from conflicting studies (e.g., temperature control accuracy, solvent purity grades) to identify methodological discrepancies .

Replicate critical experiments using standardized protocols (e.g., OECD guidelines for solubility testing) .

Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to determine if observed differences are significant or artifacts of measurement variability .

Q. What advanced techniques optimize the synthetic yield of MFCD18314433 while minimizing by-products?

- Methodological Approach :

Employ Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, reaction time). Use response surface methodology to identify optimal conditions .

Characterize by-products via LC-MS or X-ray diffraction to trace their origin to specific reaction steps (e.g., incomplete purification, side reactions) .

Evaluate green chemistry metrics (e.g., E-factor, atom economy) to align synthetic improvements with sustainability goals .

Q. How can computational methods enhance the interpretation of MFCD18314433’s spectroscopic data?

- Methodological Approach :

Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR vibrational modes, comparing results with empirical data to validate structural assignments .

Use molecular dynamics simulations to model solute-solvent interactions and explain anomalies in solubility or diffusion coefficients .

Q. What frameworks guide the integration of MFCD18314433 into cross-disciplinary studies (e.g., drug delivery or materials science)?

- Methodological Approach :

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design collaborative projects. For example: “Is MFCD18314433’s thermal stability (novelty) sufficient for incorporation into biodegradable polymers (relevance)?” .

Validate biocompatibility or material compatibility using tiered assays (e.g., cytotoxicity screening followed by in vivo testing) .

Data Analysis and Reporting

Q. How should researchers structure a manuscript to highlight MFCD18314433’s novel contributions?

- Methodological Approach :

Follow IMRaD (Introduction, Methods, Results, and Discussion) structure. In the Introduction, emphasize unresolved challenges (e.g., “Current catalysts for MFCD18314433 synthesis suffer from low enantioselectivity”) .

In the Results, use tables to compare key metrics (e.g., catalytic efficiency, yield) against prior studies. Provide raw data in supplementary materials for transparency .

In the Discussion, analyze deviations from expected outcomes (e.g., “Unexpected fluorescence quenching suggests ground-state interactions”) and propose mechanistic hypotheses .

Q. What criteria ensure ethical reporting of MFCD18314433’s hazardous properties?

- Methodological Approach :

Disclose all safety data (e.g., LD50, flammability) following GHS (Globally Harmonized System) guidelines .

Include risk mitigation protocols (e.g., fume hood requirements, waste disposal methods) in the Methods section to enable safe replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.